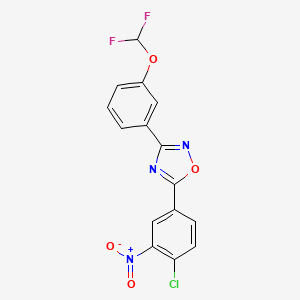
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-nitrophenyl group and a difluoromethoxyphenyl group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For example, the reaction between a hydrazide and an ester or acid chloride under acidic or basic conditions can yield the oxadiazole ring.
-
Introduction of Substituents: : The chloro-nitrophenyl and difluoromethoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions typically involve the reaction of a nucleophile with an aromatic compound containing a leaving group (e.g., halogen).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
-
Substitution: : The chloro group can be substituted by nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives, potentially including quinones or other oxygenated products.
科学研究应用
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Materials Science: Due to its unique structural features, it can be investigated for use in the development of advanced materials, including polymers and organic electronic devices.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro-nitrophenyl and difluoromethoxyphenyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the difluoromethoxy group.
5-(4-Chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but has a methoxy group instead of a difluoromethoxy group.
5-(4-Chloro-3-nitrophenyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole: Similar structure but has a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness
The uniqueness of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole lies in the presence of both the chloro-nitrophenyl and difluoromethoxyphenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
属性
CAS 编号 |
1779134-12-1 |
|---|---|
分子式 |
C15H8ClF2N3O4 |
分子量 |
367.69 g/mol |
IUPAC 名称 |
5-(4-chloro-3-nitrophenyl)-3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H8ClF2N3O4/c16-11-5-4-9(7-12(11)21(22)23)14-19-13(20-25-14)8-2-1-3-10(6-8)24-15(17)18/h1-7,15H |
InChI 键 |
FWDUBVSRQULDEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)
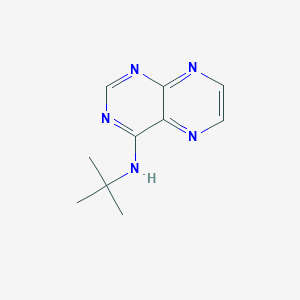
![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
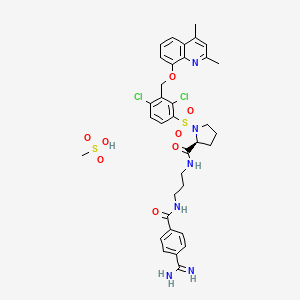

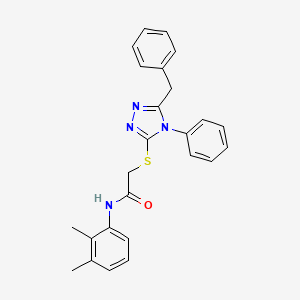

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
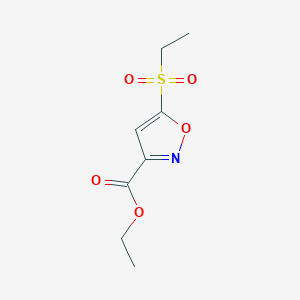
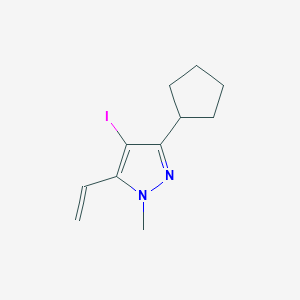
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B11775835.png)
